

What is the structure of 4-Bromo-3-methylpyridine 1-oxide?

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine 1-oxide

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A Technical Guide to 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-3-methylpyridine 1-oxide**, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis.

Molecular Structure and Properties

4-Bromo-3-methylpyridine 1-oxide is a derivative of pyridine. The core structure is a six-membered aromatic heterocycle containing one nitrogen atom. This pyridine ring is substituted with a bromine atom at the C4 position and a methyl group at the C3 position. The nitrogen atom of the pyridine ring is oxidized to form an N-oxide. This N-oxide functionality significantly alters the electronic properties of the ring, making it more reactive towards both nucleophilic and electrophilic substitution compared to its parent pyridine.^[1]

The structure of **4-Bromo-3-methylpyridine 1-oxide** is visualized in the diagram below.

Caption: Chemical structure of **4-Bromo-3-methylpyridine 1-oxide**.

1.1. Physicochemical Properties

Quantitative data for **4-Bromo-3-methylpyridine 1-oxide** is not extensively published. However, properties can be inferred from its parent compound, 4-Bromo-3-methylpyridine, and related N-oxides.

Property	Value	Source/Reference
Molecular Formula	C ₆ H ₆ BrNO	
Molecular Weight	188.02 g/mol	Inferred from isomer[2]
CAS Number	Not available	
Parent Compound CAS	10168-00-0 (4-Bromo-3-methylpyridine)	[3]
Appearance	Expected to be a solid at room temperature	Inferred from similar compounds like 4-Methylpyridine N-oxide[4]
Melting Point	Not available	

Spectroscopic Data

While specific spectra for **4-Bromo-3-methylpyridine 1-oxide** are not readily available, expected NMR chemical shifts can be estimated by analyzing data from structurally similar compounds. The N-oxidation of a pyridine ring typically causes a downfield shift for the α -protons (at C2 and C6) of about 0.2-0.5 ppm.[5]

Table 2.1: Comparative ¹H and ¹³C NMR Data of Related Pyridine N-Oxides (in CDCl₃)

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
4-Methylpyridine N-Oxide	2.37 (s, 3H, -CH ₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H)	20.1, 126.6, 138.0, 138.4	[6]
3-Bromopyridine N-Oxide	7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H)	120.2, 125.9, 128.7, 137.7, 140.3	[6]
Pyridine N-Oxide	7.35-7.37 (m, 3H, Ar-H), 8.25-8.27 (m, 2H, Ar-H)	125.3, 125.5, 138.5	[6]

Based on this data, the protons on **4-Bromo-3-methylpyridine 1-oxide** at positions 2, 5, and 6, and the methyl protons, would show characteristic shifts. The C2 and C6 protons would be expected to appear furthest downfield.

Experimental Protocols: Synthesis

The synthesis of **4-Bromo-3-methylpyridine 1-oxide** can be approached via the N-oxidation of the corresponding pyridine precursor. A general and robust method for the N-oxidation of substituted pyridines involves the use of hydrogen peroxide in an acidic medium, such as glacial acetic acid.[7] This method is widely applicable and effective for a range of pyridine derivatives.[1]

3.1. General Protocol for N-Oxidation of a Substituted Pyridine

This protocol is adapted from established procedures for the synthesis of pyridine N-oxides.[5]
[7]

Materials and Reagents:

- 4-Bromo-3-methylpyridine (Starting Material)
- Glacial Acetic Acid

- 30% Hydrogen Peroxide (H_2O_2)
- Sodium Bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3) solution (saturated)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware, including a round-bottom flask and separatory funnel
- Magnetic stirrer and heating mantle

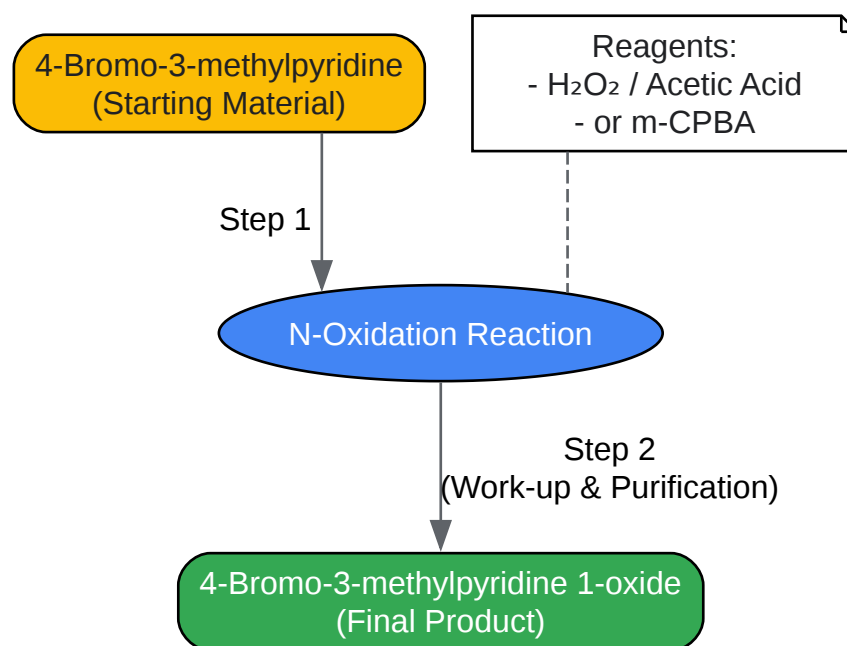
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the starting material, 4-Bromo-3-methylpyridine (1.0 equivalent), in glacial acetic acid.
- **Addition of Oxidant:** Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (2.0-3.0 equivalents) to the stirred solution.
- **Reaction:** Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[5\]](#)
- **Work-up - Neutralization:** After the reaction is complete, cool the mixture to room temperature and then pour it carefully into an ice-cold, stirred, saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid. Caution: This will cause vigorous evolution of CO_2 gas; add the reaction mixture slowly.[\[5\]](#)
- **Extraction:** Once the pH of the aqueous solution is neutral to slightly basic (~7-8), transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.[\[5\]](#)
- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure **4-Bromo-3-methylpyridine 1-oxide**.

Logical Workflow for Synthesis

The synthesis of the target compound logically follows a two-step pathway starting from a commercially available precursor, which is visualized below.



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